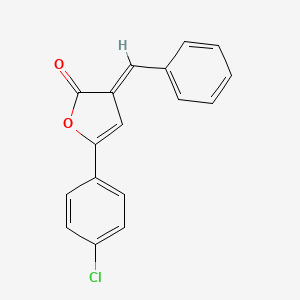

3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related furanone compounds involves strategic functionalization and ring closure reactions to incorporate the desired substituents onto the furanone core. For example, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone was synthesized in THF solution and characterized by several spectroscopic methods, showcasing the synthetic approach to similar structures (Wang Zhao-yang, 2012).

Molecular Structure Analysis

The molecular structure of furanone derivatives often features significant dihedral angles between aromatic rings and the furanone core, contributing to their chemical properties. The crystal structure of similar compounds reveals interactions like π–π stacking, crucial for understanding the compound's solid-state behavior (H. Choi et al., 2008).

Chemical Reactions and Properties

Furanone derivatives undergo various chemical reactions, including cyclocondensations and reactions with nitrogen nucleophiles, highlighting their versatility. The reactivity of these compounds is influenced by the electronic effects of substituents, as demonstrated in studies of similar furanones (A. Hashem et al., 2014).

Physical Properties Analysis

The physical properties of furanone derivatives, such as solubility and melting points, are significantly influenced by their molecular structure. The presence of substituents like chlorophenyl groups affects these properties, as seen in related compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the furanone core and its substituents. Studies on similar molecules have explored these aspects through synthetic routes and reactivity tests, providing insights into the behavior of 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone (F. Bellina, R. Rossi*, 2002).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Fluorescence

3(2H)-Furanones, including derivatives like 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, have been investigated for their potential as fluorescent organic dyes. Novel fluorophores based on the 3-furanone skeleton have shown efficient solvatochromic properties, where their photophysical properties were examined using absorption and emission spectroscopy, combined with quantum chemical calculations. These compounds exhibited significant changes in their excited state dipole moments compared to the ground state, indicating potential applications in bio-analytical fields (Varghese et al., 2015).

Synthetic Applications in Heterocyclic Chemistry

2(3H)-Furanones, a category to which 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone belongs, have been utilized in the synthesis of various heterocyclic compounds. For example, their behavior as alkylating agents has been explored, leading to the formation of other heterocyclic systems with significant synthetic and biological importance (Hashem et al., 2006). Additionally, studies have focused on the synthesis of pyrrol-2(5H)-ones from 3-aryl-3-haloenoic acids, involving conversions of furanones to other heterocycles (Gupton et al., 2010).

Antimycobacterial Properties

A series of 2(3H)-furanones have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, certain 2(3H)-furanones showed high activity, indicating their potential use in antimicrobial applications (Husain et al., 2009).

Potential in Organic Synthesis

3,4-Dihalo-2(5H)-furanones have been used as precursors in organic synthesis. For instance, a 3-benzyl-4-isopropyl-2(5H)-furanone, related to 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, has been prepared for the synthesis of cytotoxic furanone derivatives (Bellina & Rossi, 2002).

Biological Significance in Foods and Pheromones

Furanones, including those structurally similar to 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, are found in various foodstuffs and have key roles as flavor compounds. They can result from Maillard reactions during cooking and are also formed biologically in certain fruits. Some furanones have been identified as pheromones in insects and play roles in plant defense mechanisms (Slaughter, 1999).

Eigenschaften

IUPAC Name |

(3E)-3-benzylidene-5-(4-chlorophenyl)furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGDHFMUSGPKT-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-benzylidene-5-(4-chlorophenyl)furan-2(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)